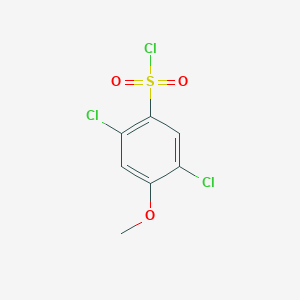

2,5-Dichloro-4-methoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVBWWBVJVHLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-62-7 | |

| Record name | 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dichloro-4-methoxybenzenesulfonyl chloride chemical properties

An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound (CAS No: 35509-62-7) is a highly functionalized aromatic sulfonyl chloride that serves as a critical intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a potent electrophilic sulfonyl chloride group appended to a benzene ring substituted with two electron-withdrawing chlorine atoms and an electron-donating methoxy group, imparts a unique and powerful reactivity profile. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into its chemical properties, mechanistic behavior, synthesis, and key applications, with a focus on the causal relationships that drive its utility in the laboratory.

Physicochemical and Structural Properties

The specific arrangement of substituents on the benzene ring dictates the compound's physical characteristics and electronic properties, which in turn govern its reactivity.

| Property | Value | Reference |

| CAS Number | 35509-62-7 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₃S | [3] |

| Molecular Weight | 275.53 g/mol | [2][3] |

| Appearance | Typically a white to beige crystalline solid | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl | |

| XLogP3 | 3.2 | [2] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is anchored in the high electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety. The two chlorine atoms on the aromatic ring act as electron-withdrawing groups, which inductively pull electron density from the ring and, by extension, from the sulfonyl group. This effect intensifies the partial positive charge on the sulfur atom, making it an exceptionally strong electrophile, highly susceptible to attack by nucleophiles.[5]

Nucleophilic Substitution: The Primary Reaction Pathway

The cornerstone of this compound's reactivity is its participation in nucleophilic substitution reactions.[1][2] Nucleophiles such as amines, alcohols, and thiols readily attack the electrophilic sulfur atom, displacing the chloride ion and forming stable sulfonamide, sulfonate ester, or thioester linkages, respectively.[1][6] This reactivity is fundamental to its role as a building block in medicinal chemistry.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the electrophilic sulfur atom.

-

Chloride Displacement: The chloride ion, being a good leaving group, is displaced.

-

Deprotonation: A base, which can be a second equivalent of the amine or an added non-nucleophilic base like pyridine, removes a proton from the nucleophile to yield the final, neutral product.

Spectroscopic Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is an expert guide to the expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy (-OCH₃) group.

-

¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms. The carbon attached to the methoxy group would appear downfield, while the carbons bonded to chlorine would also be significantly shifted.

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. [7]* Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of the chlorine radical from the sulfonyl group and subsequent cleavage of the C-S bond.

Applications in Research and Drug Discovery

The primary application of this compound is as a versatile intermediate for introducing the 2,5-dichloro-4-methoxyphenylsulfonyl moiety into target molecules.

-

Scaffold for Bioactive Sulfonamides: The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. This reagent provides a direct route to novel sulfonamide derivatives for screening in drug discovery programs. [1][8]The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Chemical Probes and Biomolecule Modification: In chemical biology, the reagent is used to covalently modify proteins and other biomolecules. [1]By reacting with nucleophilic residues like lysine, it can be used to label proteins or inhibit enzyme function, aiding in the study of biological pathways.

-

Intermediate in Complex Synthesis: Beyond sulfonamides, it serves as a building block for more complex molecules in agrochemical and materials science research. [2]

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with care. Safety data for analogous compounds provide a strong basis for its hazard profile. [4][9][10][11]

| Hazard Category | Description & Precaution |

|---|---|

| Corrosivity | Causes severe skin burns and eye damage. [4][9][10]Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. |

| Reactivity with Water | Moisture-sensitive. Contact with water leads to hydrolysis, liberating corrosive and toxic hydrogen chloride gas. [4][9]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |

| Incompatibilities | Reacts vigorously with bases, amines, alcohols, and strong oxidizing agents. [9]Ensure it is not stored near or mixed with these substances unless part of a controlled reaction. |

| First Aid | In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [4][9]If inhaled, move to fresh air. [10]|

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its highly electrophilic sulfonyl chloride group, activated by the electronic effects of its ring substituents. Its ability to readily form stable sulfonamides and related structures makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, is essential for harnessing its full synthetic potential.

References

-

Angene Chemical. (n.d.). This compound|35509-62-7. Retrieved from [Link]

-

Angene Chemical. (2025, April 5). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Supporting Information for Polymers from sugars and CS2. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. benchchem.com [benchchem.com]

- 6. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

2,5-Dichloro-4-methoxybenzenesulfonyl chloride CAS number 35509-62-7

An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (CAS: 35509-62-7)

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the synthesis of complex molecules.

Compound Profile and Strategic Importance

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride functional group.[1] This specific substitution pattern is not arbitrary; it imparts a unique electronic and steric profile that makes it a highly valuable intermediate. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfonyl sulfur, making it exceptionally reactive towards nucleophiles.[2] This heightened reactivity is central to its primary role as a building block for sulfonamides, a pharmacophore present in a vast array of therapeutic agents.[1][3][4]

The strategic importance of this molecule lies in its ability to serve as a scaffold for creating diverse chemical libraries. By reacting it with various amines, researchers can systematically modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity in the resulting sulfonamide derivatives, accelerating lead optimization in drug discovery programs.[3]

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to its effective use in the laboratory. The data below has been consolidated for quick reference.

| Property | Value | Reference |

| CAS Number | 35509-62-7 | [5][6][7] |

| Molecular Formula | C₇H₅Cl₃O₃S | [5][6] |

| Molecular Weight | 275.54 g/mol | [5][6] |

| Appearance | Solid | [6] |

| InChI Key | UXVBWWBVJVHLTI-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | [1] |

| Purity | Typically ≥95% | [6][7] |

Synthesis and Mechanistic Considerations

The most common and industrially relevant method for preparing arylsulfonyl chlorides is through the direct chlorosulfonation of the corresponding arene.[2] This electrophilic aromatic substitution reaction utilizes a powerful sulfonating agent, typically chlorosulfonic acid, to introduce the -SO₂Cl group onto the aromatic ring.

The logical precursor for this compound is 2,5-dichloroanisole (2,5-dichloro-1-methoxybenzene). The methoxy group is a moderately activating, ortho-, para- directing group. The sulfonation will preferentially occur at the position para to the methoxy group (position 4), which is sterically unhindered.

Workflow for Laboratory-Scale Synthesis

The following diagram outlines the logical workflow for the synthesis, starting from the precursor and proceeding through the reaction to isolation.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Chlorosulfonation

This protocol is a representative method adapted from general procedures for the chlorosulfonation of aromatic compounds and should be performed with rigorous safety precautions.[8][9]

-

Reaction Setup: In a well-ventilated fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: Charge the flask with an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2,5-dichloroanisole (1.0 eq) dropwise from the addition funnel to the stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. The causality here is critical: exothermic reactions can lead to side products and pose a safety risk.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or GC-MS.

-

Workup and Isolation: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and releases large volumes of HCl gas. The product will precipitate as a solid.

-

Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Dry the purified solid under vacuum.

Core Reactivity: The Electrophilic Sulfonyl Center

The chemistry of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This makes it an excellent substrate for nucleophilic substitution reactions, which are the cornerstone of its utility.[1][5]

Primary Reaction: Sulfonamide Synthesis

The most significant reaction is with primary or secondary amines to form N-substituted sulfonamides.[3] This reaction is foundational in medicinal chemistry.[1][4]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom. This displaces the chloride, which is an excellent leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[3]

Caption: Mechanism of nucleophilic substitution for sulfonamide synthesis.

Applications in Drug Discovery and Chemical Biology

The versatility of this compound makes it a valuable tool across several research domains.

| Application Area | Description | Resulting Compounds | Reference |

| Medicinal Chemistry | Serves as a key building block for synthesizing sulfonamide derivatives with potential therapeutic activities. | Antibacterials, Anticancer agents, Anti-inflammatories | [1][3] |

| Chemical Biology | Used for the chemical modification of proteins and peptides through sulfonylation reactions to probe or alter biological activity. | Sulfonylated Biomolecules | [1] |

| Agrochemicals | Employed in the synthesis of novel pesticides and herbicides. | Agrochemicals | [1] |

| Materials Science | Utilized in the production of specialty dyes and pigments. | Dyes, Pigments | [1] |

Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol details a general procedure for reacting this compound with an aromatic amine.[3][4][10]

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution. The base acts as an acid scavenger.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction's exothermicity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-24 hours. The progress should be rigorously monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure sulfonamide.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic, and highly reactive with water.

Key Safety Information:

| Hazard Category | GHS Hazard Statements | Precautionary Statements | Reference |

| Corrosion/Toxicity | H290: May be corrosive to metals.H301 + H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. | P260: Do not breathe mist or vapors.P280: Wear protective gloves/clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Sensitization/Irritation | H317: May cause an allergic skin reaction.H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.P272: Contaminated work clothing must not be allowed out of the workplace. | |

| Environmental | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |

Handling and Storage:

-

Handling: All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

Storage: The compound is moisture-sensitive. It must be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry, and well-ventilated area, often at refrigerated temperatures (2-8 °C). Store away from incompatible materials such as water, strong bases, and strong oxidizing agents.[11]

References

- This compound | 35509-62-7 | Benchchem. (URL: )

-

This compound|35509-62-7, AngeneChemical. (URL: [Link])

- Process for preparing 2,5-dichloroaniline-4-sulfonic acid.

-

2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC - NIH. (URL: [Link])

-

Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

- 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google P

- Process for the preparation of disulfamylanilines - Google P

- Process for preparing sulfonamide compounds - Google P

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])

-

This compound, 95% Purity, C7H5Cl3O3S, 5 grams. (URL: [Link])

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

- Chlorosulfonic Acid - A Vers

-

2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a pivotal intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, proven synthetic methodologies, and its significant role as a versatile building block for complex molecules.

Introduction: A Versatile Sulfonyl Chloride Intermediate

This compound is an aromatic sulfonyl compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its value stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which serves as a key anchor for introducing the substituted phenyl scaffold into a wide array of molecules.[2] The specific arrangement of two chlorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable reagent for creating sulfonamides and sulfonate esters with tailored biological activities and material properties.[1][3] This guide will elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective synthesis and application in advanced research settings.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at position 1 with a sulfonyl chloride group, at positions 2 and 5 with chlorine atoms, and at position 4 with a methoxy group (-OCH₃).[1] The electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group increases the electrophilicity of the sulfur atom, making the compound highly susceptible to nucleophilic attack.[1][3]

Chemical Structure Diagram

Caption: Structure of this compound.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 35509-62-7 | [1][4][5] |

| Molecular Formula | C₇H₅Cl₃O₃S | [2][4][5] |

| Molecular Weight | 275.53 g/mol | [1][2][4] |

| InChIKey | UXVBWWBVJVHLTI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in organic solvents like DCM, THF; reacts with water | [1] |

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing this compound is through the electrophilic chlorosulfonation of a suitable precursor, typically 2,5-dichloroanisole. This reaction leverages a powerful sulfonating agent to introduce the sulfonyl chloride moiety onto the aromatic ring.

Synthetic Workflow

The synthesis is a two-stage process conceptually, starting from the readily available 2,5-dichloroaniline.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Chlorosulfonation of 2,5-Dichloroanisole

This protocol describes the direct chlorosulfonation of 2,5-dichloroanisole. The precursor, 2,5-dichloroanisole, can be synthesized from 2,5-dichloroaniline via a Sandmeyer-type reaction or other established methods.[6][7][8]

Causality and Experimental Insight: The choice of chlorosulfonic acid as the reagent is critical; it acts as both the source of the electrophile (SO₃, effectively) and the chlorinating agent.[9] The reaction must be conducted under anhydrous conditions, as the sulfonyl chloride product is highly reactive towards water, which would lead to the formation of the corresponding and less useful sulfonic acid.[10] Temperature control is paramount to prevent unwanted side reactions, such as polysulfonation or decomposition.

Step-by-Step Methodology:

-

Apparatus Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize the HCl gas byproduct). Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Initial Charging: Charge the flask with 2,5-dichloroanisole (1.0 equivalent).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add chlorosulfonic acid (ClSO₃H) (typically 3-5 equivalents) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. This exothermic step generates significant amounts of HCl gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in water and extracting with an organic solvent.

-

Work-up and Isolation: Once the reaction is deemed complete, the mixture is carefully poured onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the crude product. The solid product is then collected by vacuum filtration.

-

Purification: The crude solid is washed thoroughly with cold water until the washings are neutral to pH paper, and then with a small amount of a cold, non-polar solvent like hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and hexane) to yield this compound as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to verify the substitution pattern, and IR spectroscopy to confirm the presence of the sulfonyl chloride functional group (characteristic strong absorption bands around 1350 and 1170 cm⁻¹).[1]

Applications in Research and Drug Development

This compound is primarily used as a reactive intermediate for the synthesis of more complex molecules, particularly sulfonamides.[1]

-

Pharmaceutical Intermediates: The sulfonamide functional group (R-SO₂-NR'R'') is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants.[11] This reagent allows for the facile synthesis of novel sulfonamide derivatives, where the dichlorinated methoxy-phenyl moiety can be explored for its contribution to binding affinity and pharmacokinetic properties.[1][12]

-

Modification of Biomolecules: Due to the high electrophilicity of the sulfonyl chloride group, the compound can react with nucleophilic residues on proteins and peptides, such as the amine group of lysine or the hydroxyl group of tyrosine.[1] This reactivity makes it a useful tool in chemical biology for creating covalent inhibitors or modifying the biological activity of biomolecules.

-

Building Block in Organic Synthesis: Beyond sulfonamides, the sulfonyl chloride group can be displaced by other nucleophiles, such as alcohols or thiols, to form sulfonate esters and thioesters, respectively.[1][10] These reactions expand its utility in creating a diverse library of compounds for screening in drug discovery and materials science.[2]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable reactivity and the unique electronic profile of its substituted aromatic ring. A thorough understanding of its structure and the causal factors governing its synthesis, particularly the need for anhydrous conditions and strict temperature control during chlorosulfonation, is essential for its successful application. For researchers in medicinal chemistry and drug discovery, this compound offers a reliable and versatile platform for the construction of novel sulfonamide-based molecules and other complex chemical entities.

References

-

Oakwood Products. (n.d.). This compound, 95% Purity, C7H5Cl3O3S, 5 grams. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound|35509-62-7. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.

-

Chemazone. (n.d.). 2,5-dichloro-4-[(2-methylphenyl)methoxy]benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.

- Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

Wychem. (n.d.). 2,5-Dichloroanisole. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

- Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.

- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.

-

National Institutes of Health. (n.d.). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide - PMC. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 35509-62-7 [sigmaaldrich.com]

- 6. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,5-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dichloro-4-methoxybenzenesulfonyl chloride reactivity and mechanism

An In-depth Technical Guide to the Reactivity and Mechanism of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a sulfonyl chloride derivative of a substituted benzene ring, holding the chemical formula C₇H₅Cl₃O₃S.[1] With a molecular weight of approximately 275.54 g/mol , this compound serves as a pivotal intermediate in the synthesis of a multitude of organic molecules.[1][2] Its significance is particularly pronounced in medicinal chemistry, where the sulfonyl chloride group acts as a highly reactive handle for constructing sulfonamide derivatives, a common motif in pharmacologically active compounds.[1] This guide offers a detailed exploration of the chemical reactivity, mechanistic pathways, and practical application of this versatile reagent.

Core Reactivity Profile: An Electrophilic Powerhouse

The reactivity of this compound is dominated by the potent electrophilicity of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group.[1][3] This high degree of electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[3] This electronic arrangement makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

The substitution pattern on the aromatic ring further modulates this reactivity. The two chlorine atoms at positions 2 and 5 are electron-withdrawing, which intensifies the electron deficiency at the sulfur center, thereby enhancing its reactivity towards nucleophiles. The methoxy group (-OCH₃) at position 4, while typically an electron-donating group, does not override the powerful inductive and resonance effects of the sulfonyl chloride and chloro substituents.

The primary reactions of this compound are nucleophilic substitution reactions at the sulfur center.[1][3]

-

Reaction with Amines: Forms N-substituted sulfonamides, a cornerstone reaction in drug discovery.[1][4]

-

Reaction with Alcohols: Yields sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions.[4][5]

-

Hydrolysis: Reacts with water to produce the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid.[4][6][7]

-

Friedel-Crafts Reaction: Can react with arenes in the presence of a Lewis acid to form diaryl sulfones.[4]

Mechanistic Insights: The Pathway of Transformation

The reactions of arenesulfonyl chlorides with nucleophiles are generally understood to proceed via a bimolecular nucleophilic substitution pathway.[8] This can occur through a concerted Sₙ2-type mechanism or, more commonly, a stepwise addition-elimination pathway that involves a transient, high-energy trigonal bipyramidal intermediate.[3][8]

In this stepwise mechanism, the nucleophile first attacks the electrophilic sulfur atom, forming a new bond and creating the pentacoordinate intermediate.[3] This intermediate is unstable and rapidly collapses by ejecting the most stable leaving group, which in this case is the chloride ion, to yield the final product.[3]

Caption: General addition-elimination mechanism at the sulfonyl group.

Mechanism of Sulfonamide Formation

The reaction with amines to form sulfonamides is a classic and highly reliable transformation. The amine's lone pair of electrons initiates the nucleophilic attack on the sulfonyl chloride.[9] A crucial aspect of this reaction is the use of a non-nucleophilic base, such as pyridine or triethylamine. This base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[9] Without the base, the generated HCl would protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thereby halting the reaction.[9]

Caption: Key steps in the base-mediated synthesis of sulfonamides.

Data Presentation & Experimental Protocols

Physicochemical & Spectroscopic Data

| Property | Value | Source |

| CAS Number | 35509-62-7 | [1] |

| Molecular Formula | C₇H₅Cl₃O₃S | [1] |

| Molecular Weight | 275.54 g/mol | [1] |

| Physical Form | Solid | |

| IR Absorption (SO₂) | ~1350 and 1170 cm⁻¹ | [1] |

| InChI Key | UXVBWWBVJVHLTI-UHFFFAOYSA-N | [1] |

General Protocol for N-Arylsulfonamide Synthesis

This protocol provides a representative, self-validating methodology for the reaction of this compound with a primary amine. The inclusion of a base is critical for driving the reaction to completion, and the work-up procedure is designed to systematically remove unreacted starting materials and byproducts.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware, magnetic stirrer, ice bath

Workflow Diagram:

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM). To this solution, add the anhydrous base (pyridine or triethylamine, 1.5-2.0 equivalents).[9] The use of excess base ensures complete neutralization of the HCl byproduct.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly, add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[9] This controlled addition prevents a rapid exotherm.

-

Reaction: Stir the mixture at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[9][10]

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel and extract the aqueous layer three times with DCM.[9]

-

Purification: Combine the organic layers and wash them sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to begin the drying process). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-substituted-2,5-dichloro-4-methoxybenzenesulfonamide.[10][11]

Conclusion: A Foundational Reagent in Modern Synthesis

This compound is a highly reactive and valuable electrophile in organic synthesis. Its utility is rooted in the predictable and efficient nature of its reactions with nucleophiles, particularly amines and alcohols. A thorough understanding of its reactivity profile and the underlying addition-elimination mechanism is essential for researchers aiming to leverage this reagent for the construction of complex molecules, especially in the field of medicinal chemistry where the sulfonamide functional group remains a privileged scaffold. The robust and well-documented protocols for its use ensure its continued importance as a key building block in the synthetic chemist's toolkit.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]

-

This compound|35509-62-7. Angene Chemical. [Link]

-

Sulfonyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. PubChem. [Link]

- CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

-

2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. National Institutes of Health (NIH). [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

-

Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Hinsberg reaction. Wikipedia. [Link]

-

4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

17.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Amine Reactions. Chemistry LibreTexts. [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

-

Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. [Link]

-

CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 7. Buy 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | 35509-60-5 [smolecule.com]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

2,5-Dichloro-4-methoxybenzenesulfonyl chloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

Introduction: Understanding a Key Synthetic Building Block

This compound (CAS No: 35509-62-7; Molecular Formula: C₇H₅Cl₃O₃S) is a sulfonyl chloride derivative that serves as a critical intermediate in advanced organic synthesis.[1][2] Its utility is most pronounced in the preparation of sulfonamide derivatives, a common motif in medicinal chemistry.[1] For researchers and drug development professionals, a thorough understanding of this reagent's physical and chemical properties is not merely academic; it is fundamental to ensuring the success, reproducibility, and safety of synthetic protocols. The stability and solubility of this compound dictate its storage, handling, reaction conditions, and purification strategies. This guide provides a detailed examination of these core characteristics, grounded in established chemical principles and field-proven methodologies.

Part 1: Solubility Profile

The solubility of this compound is governed by the interplay between its relatively nonpolar, substituted aromatic ring and its highly polar, reactive sulfonyl chloride functional group. This duality dictates its behavior in various solvent systems. Generally, its low solubility in water is a key feature, which can paradoxically protect it from rapid hydrolysis in certain aqueous reaction mixtures by causing it to precipitate out of the solution.[3][4]

The compound's reactivity, particularly with protic solvents, is a critical consideration. In solvents like water and alcohols, it undergoes solvolysis (hydrolysis in the case of water) rather than simple dissolution, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[5][6] Therefore, while it may appear to "dissolve," it is actually decomposing.

Table 1: Solubility Data Summary

| Solvent Class | Specific Solvent | Solubility | Rationale & Expert Notes |

| Protic Solvents | Water | Decomposes | Highly reactive with water, leading to rapid hydrolysis.[6] Not a suitable solvent for dissolution or reaction unless hydrolysis is the intended outcome. |

| Alcohols (Methanol, Ethanol) | Decomposes | Reacts via alcoholysis to form sulfonate esters. Should only be used if this transformation is desired. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Good solubility due to the solvent's high polarity. Use anhydrous grade to prevent slow hydrolysis over time. |

| Acetonitrile (ACN) | Soluble | A common solvent for reactions involving sulfonyl chlorides. Anhydrous conditions are crucial. | |

| Acetone | Soluble | Effective solvent for this compound.[6] Ensure it is dry, as acetone can contain residual water. | |

| Dioxane | Soluble | A suitable ether-based solvent.[6] Must be anhydrous. | |

| Nonpolar Solvents | Dichloromethane (DCM) | Soluble | Good solubility due to the chlorinated nature of both solute and solvent. A preferred solvent for many reactions. |

| Tetrahydrofuran (THF) | Soluble | Another common ether-based solvent. Use freshly distilled or anhydrous grade. | |

| Hexanes, Benzene | Limited Solubility | The molecule's polarity from the sulfonyl chloride and methoxy groups limits its solubility in highly nonpolar, hydrocarbon-based solvents.[5] |

Experimental Protocol: Solubility Assessment

The causality behind this protocol is to determine a practical solubility range for process development. It is designed to quickly identify suitable solvents for reactions and purifications while minimizing reagent waste.

Methodology:

-

Preparation: Dispense 10 mg of this compound into separate, dry 1.5 mL glass vials.

-

Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, ACN, THF, DMSO) in 100 µL increments.

-

Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.

-

Quantification: Record the volume of solvent required to fully dissolve the compound.

-

Classification:

-

Very Soluble: < 1 mL

-

Soluble: 1 - 3 mL

-

Slightly Soluble: 3 - 10 mL

-

Insoluble: > 10 mL

-

-

Validation: For protic solvents (water, methanol), a parallel experiment should be run where the resulting solution is analyzed by TLC or LC-MS after 15 minutes to confirm if dissolution or decomposition has occurred. The appearance of a new, more polar spot (the sulfonic acid) confirms decomposition.

Part 2: Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to degradation via several pathways.[1]

Hydrolytic Stability

This is the most significant stability concern. Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a common and potent reactant.[7][8]

-

Mechanism: The reaction involves nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid and HCl gas.[9][10]

-

Influencing Factors:

-

pH: The rate of hydrolysis is significantly accelerated in the presence of bases (e.g., NaOH), which generate the hydroxide ion (OH⁻), a much stronger nucleophile than water.[11][12] The reaction is also catalyzed under acidic conditions.[8]

-

Temperature: The rate of hydrolysis increases with temperature. Therefore, storing the compound under refrigerated conditions (2-8°C) is highly recommended to minimize degradation from ambient moisture.[6][13][14]

-

Solvent Matrix: The presence of even trace amounts of water in organic solvents can lead to slow degradation over time.[15] It is imperative to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Thermal Stability

Aryl sulfonyl chlorides can undergo thermal decomposition, especially at elevated temperatures.

-

Decomposition Pathway: A common thermal degradation pathway for sulfonyl chlorides is the extrusion of sulfur dioxide (SO₂), which results in the formation of the corresponding aryl chloride.[16][17] For this compound, this would yield 1,4-dichloro-2-methoxybenzene and SO₂ gas.

-

Storage and Handling: The recommended storage temperature of 2-8°C helps to ensure long-term stability by minimizing the rate of both thermal decomposition and hydrolysis.[6][13] Avoid strong heating unless it is part of a controlled reaction.[13]

Photostability

Aromatic compounds, particularly those with heteroatoms and activating groups, can be sensitive to light.

-

Best Practices: Store the compound in amber or opaque containers to protect it from light. Photostability studies, as outlined in the protocol below, should be conducted if the final drug product containing a moiety derived from this reagent will be exposed to light.

Reactivity and Incompatible Materials

The high reactivity of the sulfonyl chloride group is the basis for its synthetic utility but also defines its incompatibilities.

-

Nucleophiles: The compound will react vigorously with strong nucleophiles. This includes:

-

Amines: To form sulfonamides.

-

Alcohols: To form sulfonate esters.

-

Thiols: To form thioesters.[1]

-

-

Incompatible Materials: Avoid contact with:

Part 3: Methodologies and Visualizations

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating controls to ensure the integrity of the results.

Protocol 1: Forced Hydrolytic Degradation Study

This study evaluates stability across a pH range, which is critical for understanding its behavior in different processing and formulation environments.

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

-

Forced Degradation Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 1M HCl.

-

Basic: Mix 1 mL of stock solution with 1 mL of 1M NaOH.

-

Neutral: Mix 1 mL of stock solution with 1 mL of purified water.

-

-

Incubation: Incubate all three solutions at 60°C for 4 hours. Take samples at t=0 and t=4 hours.

-

Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to quantify the remaining parent compound and identify major degradants.

-

Trustworthiness Check: The t=0 samples serve as the baseline. Significant degradation in the neutral sample confirms hydrolytic instability, while the acidic and basic samples reveal the pH-dependence of this degradation.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

This protocol determines the intrinsic photostability of the substance.

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., quartz). Prepare a second sample wrapped completely in aluminum foil to serve as the dark control.

-

Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18][19]

-

Temperature Control: Maintain the temperature of the samples under control to minimize the contribution of thermal degradation. The dark control helps validate this.

-

Analysis: After exposure, analyze both the exposed sample and the dark control by HPLC.

-

Validation: Compare the purity of the exposed sample to the dark control. A significant decrease in purity or the appearance of new peaks in the exposed sample indicates photosensitivity. The dark control confirms that any observed degradation is due to light and not heat.

Visualizations

dot

Caption: Workflow for Comprehensive Stability Assessment.

dot

Caption: Primary Degradation Pathway via Hydrolysis.

Conclusion and Recommendations

This compound is a potent synthetic reagent whose effectiveness is intrinsically linked to its proper handling and storage. Its primary stability liability is its susceptibility to hydrolysis, a reaction accelerated by moisture, heat, and basic or acidic conditions. It is thermally and likely photolytically sensitive.

Key Recommendations for Researchers:

-

Storage: Store the compound under refrigerated conditions (2-8°C) in a tightly sealed, opaque or amber container under an inert atmosphere (nitrogen or argon).

-

Handling: Use only anhydrous solvents and glassware. Conduct reactions under an inert atmosphere to exclude moisture.

-

Solvent Choice: Polar aprotic solvents like anhydrous acetonitrile and dichloromethane are generally suitable for reactions. Avoid protic solvents unless solvolysis is the intended reaction.

-

Safety: Due to the release of HCl upon hydrolysis, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) as it is corrosive and causes severe skin and eye damage.[9][10][13]

By adhering to these guidelines, scientists can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and safer synthetic outcomes in their research and development endeavors.

References

- King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.

- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).

- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.

- Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.

- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).

- Wikipedia. (n.d.). Sulfonyl halide.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Sigma-Aldrich. (2024).

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.

- Thermo Fisher Scientific. (2025).

- Benchchem. (n.d.). This compound | 35509-62-7.

- ResearchGate. (2025).

- AngeneChemical. (n.d.). This compound|35509-62-7.

- Sigma-Aldrich. (n.d.). This compound | 35509-62-7.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.

- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.

- PubMed Central. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 35509-62-7 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. q1scientific.com [q1scientific.com]

An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, its core reactivity, and its significant applications in the synthesis of biologically active sulfonamides.

Core Molecular Attributes

This compound is an aromatic sulfonyl chloride distinguished by a specific substitution pattern on the benzene ring. This arrangement of electron-withdrawing chlorine atoms and an electron-donating methoxy group imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃O₃S | [2][3] |

| Molecular Weight | 275.54 g/mol | [3] |

| CAS Number | 35509-62-7 | [3] |

| Appearance | Solid | [3] |

| Synonyms | 2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| XLogP3 | 3.2 | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of the corresponding substituted benzene, 1,4-dichloro-2-methoxybenzene. This established method involves a two-stage process within a one-pot reaction: initial sulfonation followed by conversion to the sulfonyl chloride.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the chlorosulfonation of substituted aromatic compounds.[4][5]

Materials:

-

1,4-Dichloro-2-methoxybenzene

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Crushed ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gas)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1,4-dichloro-2-methoxybenzene (1 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

-

Chlorosulfonation: Cool the solution to 0-5 °C using an ice-water bath. Slowly add chlorosulfonic acid (2.5-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: This exothermic reaction is kinetically controlled. Low-temperature addition prevents undesirable side reactions and thermal decomposition. The methoxy group is an ortho-, para-director, and since the para position is blocked, sulfonation is directed to one of the ortho positions. The position adjacent to the methoxy group and between the two chlorine atoms is sterically hindered, thus sulfonation occurs at the C6 position, yielding the desired intermediate.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Conversion to Sulfonyl Chloride: To the same reaction mixture, carefully add thionyl chloride (1.5-2.0 equivalents). Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) for 2-3 hours. The reaction will evolve HCl and SO₂ gas, which must be vented safely into a scrubber.[1]

-

Causality Insight: Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. Heating drives the reaction to completion by removing the gaseous byproducts.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.

-

Causality Insight: This step quenches any remaining reactive chlorosulfonic acid or thionyl chloride and precipitates the organic product.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack.[1]

Core Reactivity: Sulfonamide Formation

The most prominent application in medicinal chemistry is the reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of drug synthesis, as the sulfonamide moiety is a key pharmacophore in a vast range of therapeutic agents.[6][7][8]

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity allows for the facile introduction of the dichloromethoxyphenylsulfonyl group onto amine-containing molecules, enabling the exploration of structure-activity relationships (SAR) in drug candidates. Derivatives have shown potential as antimicrobial and antitumor agents.[1] The mechanism is analogous to that of sulfa drugs, which can involve the disruption of bacterial folate synthesis.[1]

Representative Protocol: Synthesis of a Novel Sulfonamide

The following protocol illustrates the use of this compound to synthesize a novel sulfonamide, a common workflow in a drug discovery setting.

-

Dissolution: Dissolve the amine of interest (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to act as an acid scavenger.

-

Sulfonyl Chloride Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, the reaction is worked up using a standard aqueous/organic extraction procedure similar to that described in section 2.2. The final product is typically purified by silica gel chromatography or recrystallization to yield the pure sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

This compound is a highly versatile and reactive intermediate with significant value for the scientific research and drug development community. Its well-defined synthesis and predictable reactivity with nucleophiles make it an essential building block for creating diverse libraries of sulfonamide-containing compounds. Understanding the principles behind its synthesis and application empowers chemists to leverage this reagent effectively in the quest for novel therapeutic agents.

References

-

This compound|35509-62-7,AngeneChemical. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chourasiya, V., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1261, 132890. Available at: [Link]

-

Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Khan, I., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Available at: [Link]

-

This compound, 95% Purity, C7H5Cl3O3S, 5 grams. (n.d.). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chlorobenzenesulfonyl chloride.

- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | 35509-62-7 [sigmaaldrich.com]

- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 5. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic data for 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: A Predictive Analysis

Introduction

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a sulfonyl chloride, it serves as a versatile intermediate for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The precise arrangement of chloro, methoxy, and sulfonyl chloride functional groups on the benzene ring dictates its reactivity and the properties of its derivatives. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a scarcity of directly published experimental spectra for this specific molecule, this guide employs a predictive approach. The spectral characteristics outlined herein are derived from established principles of spectroscopy and comparative analysis with structurally analogous compounds. This predictive framework offers a robust baseline for researchers to interpret experimentally acquired data, confirm synthesis outcomes, and troubleshoot analytical challenges.

Molecular Structure and Properties

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 35509-62-7 |

| Molecular Formula | C₇H₅Cl₃O₃S |

| Molecular Weight | 275.54 g/mol |

| Monoisotopic Mass | 273.9018 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one signal for the methoxy group. The chemical shift of aromatic protons is highly sensitive to the electronic nature of the substituents.[1] Electron-withdrawing groups (like -SO₂Cl and -Cl) deshield nearby protons, shifting their signals downfield, while electron-donating groups (like -OCH₃) shield them, causing an upfield shift.[2]

-

H-3: This proton is ortho to the electron-withdrawing chlorine at C-2 and meta to the sulfonyl chloride group. It is also para to another chlorine at C-5. These combined effects are expected to place its signal at a relatively downfield position.

-

H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and meta to the electron-donating methoxy group and the electron-withdrawing chlorine at C-5. The dominant deshielding effect of the adjacent sulfonyl chloride group will shift this proton significantly downfield, likely making it the most downfield aromatic signal.

-

-OCH₃: The protons of the methoxy group are attached to an oxygen atom, placing them in a characteristic region around 3.9-4.1 ppm.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 | 7.9 - 8.1 | s (singlet) |

| H-3 | 7.4 - 7.6 | s (singlet) |

| -OCH₃ | 3.9 - 4.1 | s (singlet) |

Rationale for Singlets: The two aromatic protons, H-3 and H-6, are separated by four bonds and are not adjacent to any other protons. Therefore, no significant spin-spin coupling is expected between them, resulting in two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached groups and resonance effects. For substituted benzenes, substituent effects can be complex, with the paramagnetic shielding term often dominating over simple electron density arguments.[3]

-

C-1 (ipso-SO₂Cl): This carbon is directly attached to the sulfonyl chloride group and is expected to be significantly downfield.

-

C-2 & C-5 (ipso-Cl): These carbons are attached to chlorine atoms and will also be shifted downfield.

-

C-4 (ipso-OCH₃): The carbon bearing the methoxy group will be shifted significantly downfield due to the electronegativity of the oxygen atom.

-

C-3 & C-6: These carbons are attached to hydrogen and their shifts will be influenced by the combined effects of all substituents.

-

-OCH₃: The methoxy carbon will appear in the typical aliphatic region for such groups.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 155 - 160 |

| C-1 | 138 - 142 |

| C-2 | 135 - 139 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-3 | 115 - 120 |

| -OCH₃ | 56 - 58 |

Infrared (IR) Spectroscopy Analysis (Predicted)

FTIR spectroscopy is an excellent technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

The key functional groups in this compound are the sulfonyl chloride (-SO₂Cl), the methoxy (-OCH₃) ether linkage, the chloro-substituents, and the aromatic ring. The sulfonyl chloride group gives rise to very strong and characteristic asymmetric and symmetric stretching bands.[4]

Table 4: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2850 | C-H stretch (aliphatic, -OCH₃) | Medium to Weak |

| 1580 - 1560, 1470 - 1430 | C=C stretch (aromatic ring) | Medium to Strong |